Lipophilicity Gain (ΔXLogP3 = +0.9) Over Unsubstituted 2-(Pyridin-3-yl)ethanamine Free Base
The 6-methoxy and 5-methyl substituents on the target compound's pyridine ring confer a quantifiable increase in computed lipophilicity compared to the unsubstituted 2-(pyridin-3-yl)ethan-1-amine (CAS 20173-24-4). The target free base (CAS 1000559-91-0) exhibits XLogP3 = 0.8, while the unsubstituted comparator registers XLogP3 = -0.1, yielding a ΔXLogP3 of +0.9 log units [1]. This difference places the target compound in a more favorable lipophilicity range for passive membrane permeation while maintaining aqueous solubility suitable for biochemical assay conditions. The increased TPSA (48.1 vs 38.9 Ų for the dihydrochloride salts) further indicates enhanced polarity contributed by the methoxy oxygen, providing additional hydrogen-bond acceptor capacity [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) of free base forms |
|---|---|
| Target Compound Data | XLogP3 = 0.8 (free base, CAS 1000559-91-0) |
| Comparator Or Baseline | 2-(Pyridin-3-yl)ethan-1-amine (CAS 20173-24-4): XLogP3 = -0.1 |
| Quantified Difference | ΔXLogP3 = +0.9 log units (target more lipophilic) |
| Conditions | XLogP3 algorithm v3.0, PubChem computed descriptors, free base forms |
Why This Matters
A 0.9 log unit increase in XLogP3 can translate to approximately 8-fold higher theoretical membrane partitioning, making this compound a more suitable starting scaffold for CNS-penetrant or cell-permeable probe design compared to the unsubstituted parent.
- [1] PubChem CID 55267805: XLogP3-AA = 0.8. PubChem CID 854051: XLogP3 = -0.1. Both computed by XLogP3 3.0 (PubChem release 2025). View Source
- [2] PubChem CID 55267805: TPSA = 48.1 Ų (free base). PubChem CID 23509301 (2-(pyridin-3-yl)ethanamine dihydrochloride): TPSA = 38.9 Ų. ΔTPSA = 9.2 Ų. View Source
